64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
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Overview
Description
A40926 is a glycopeptide antibiotic discovered by Biosearch Italia SpA in 1987. It is structurally similar to teichoplanin and is produced by the actinomycete Nonomuraea sp. ATCC 39727 . A40926 has been used as a precursor for the semi-synthetic antibiotic dalbavancin, which has shown considerable advantages over vancomycin in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of A40926 involves the fermentation of Nonomuraea sp. ATCC 39727. The production process is influenced by the composition of the medium, with low initial concentrations of phosphate and ammonium being beneficial . The fermentation process can be optimized by using engineered strains and specific media compositions .
Industrial Production Methods
Industrial production of A40926 involves batch and fed-batch fermentation processes. The crude A40926 can be purified using gel chromatography and macroporous adsorptive separation, followed by reverse-phase column chromatography and vacuum concentration to obtain high-purity A40926 .
Chemical Reactions Analysis
A40926 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be biotransformed by Actinoplanes teichomyceticus cells, which can deacylate A40926 to yield glycopeptide nuclei that can be synthetically reacylated to form new analogs.
Common reagents and conditions used in these reactions include branched amino acids and specific fermentation conditions that affect the fatty acid composition of the antibiotic complex . Major products formed from these reactions include various analogs of A40926 with different fatty acid chains .
Scientific Research Applications
A40926 has several scientific research applications, including:
Mechanism of Action
A40926 exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. The compound binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the cell wall . The dbv gene cluster is involved in the biosynthesis of A40926, with specific genes encoding enzymes that modify the glycopeptide structure .
Comparison with Similar Compounds
A40926 is structurally similar to other glycopeptide antibiotics such as teichoplanin and vancomycin. it has unique features that make it a valuable precursor for dalbavancin . Similar compounds include:
Teichoplanin: Another glycopeptide antibiotic used against Gram-positive infections.
Vancomycin: A widely used glycopeptide antibiotic that serves as a last resort for treating resistant infections.
A40926’s uniqueness lies in its ability to serve as a precursor for dalbavancin, which has shown superior efficacy and dosing advantages over other glycopeptides .
Properties
Molecular Formula |
C83H88Cl2N8O28 |
---|---|
Molecular Weight |
1716.5 g/mol |
IUPAC Name |
64-[6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl2N8O28/c1-34(2)11-8-6-4-5-7-9-14-56(98)88-65-68(101)70(103)73(81(113)114)121-82(65)120-72-53-29-39-30-54(72)117-50-24-19-38(27-45(50)84)66(99)64-79(110)92-63(80(111)112)42-12-10-13-51(118-83-71(104)69(102)67(100)55(33-94)119-83)57(42)43-26-36(17-22-47(43)95)60(76(107)93-64)89-77(108)61(39)90-78(109)62-44-31-41(32-49(97)58(44)85)116-52-28-37(18-23-48(52)96)59(86-3)75(106)87-46(74(105)91-62)25-35-15-20-40(115-53)21-16-35/h10,12-13,15-24,26-32,34,46,55,59-71,73,82-83,86,94-97,99-104H,4-9,11,14,25,33H2,1-3H3,(H,87,106)(H,88,98)(H,89,108)(H,90,109)(H,91,105)(H,92,110)(H,93,107)(H,111,112)(H,113,114) |
InChI Key |
DUFQTFJKDHAGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC=C7)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Origin of Product |
United States |
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